Novaluron

Catalog No.
S537548
CAS No.
116714-46-6
M.F
C6H3F2C(O)NHC(O)NHC6H3ClOCF2CFHOCF3
C17H9ClF8N2O4
M. Wt
492.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Novaluron

CAS Number

116714-46-6

Product Name

Novaluron

IUPAC Name

N-[[3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]phenyl]carbamoyl]-2,6-difluorobenzamide

Molecular Formula

C6H3F2C(O)NHC(O)NHC6H3ClOCF2CFHOCF3
C17H9ClF8N2O4

Molecular Weight

492.7 g/mol

InChI

InChI=1S/C17H9ClF8N2O4/c18-8-6-7(4-5-11(8)31-16(22,23)14(21)32-17(24,25)26)27-15(30)28-13(29)12-9(19)2-1-3-10(12)20/h1-6,14H,(H2,27,28,29,30)

InChI Key

NJPPVKZQTLUDBO-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)F)C(=O)NC(=O)NC2=CC(=C(C=C2)OC(C(OC(F)(F)F)F)(F)F)Cl)F

Solubility

Soluble in organic solvents
In water, 0.9531 mg/l @ 25 °C

Synonyms

1-(3-chloro-4-(1,1,2-trifluoro-2-trifluoromethoxyethoxy)phenyl)-3-(2,6-difluorobenzoyl)urea, novaluron, Rimon EC-10

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)NC(=O)NC2=CC(=C(C=C2)OC(C(OC(F)(F)F)F)(F)F)Cl)F

Description

The exact mass of the compound Novaluron is 492.0123 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 1.08e-07 msoluble in organic solventsin water, 0.9531 mg/l @ 25 °c. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Urea - Phenylurea Compounds - Supplementary Records. It belongs to the ontological category of aromatic ether in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Environmental transformation -> Pesticides (parent, predecessor). However, this does not mean our product can be used or applied in the same or a similar way.

Control of Dengue Vector Breeding in Pineapple Plantations

Control of Ixodid Ticks

Control of Stored Product Insect Pests

    Scientific Field: Entomology, Food Science

    Application Summary: Novaluron is applied to concrete, metal, and wood to control stored product insect pests such as O. surinamensis, T. castaneum, and T.

Novaluron is a synthetic insecticide belonging to the class of benzoylureas, specifically categorized as an insect growth regulator. Its chemical structure is characterized by the presence of two benzene rings and a urea functional group, with the IUPAC name being (RS)-1-[3-chloro-4-(1,1,2-trifluoro-2-trifluoromethoxy)phenyl]-3-(2,6-difluorobenzoyl)urea. The compound has a relatively low water solubility of approximately 3 µg/L at 20 °C and exhibits a log partition coefficient (log Pow) of 4.3, indicating a preference for lipid environments over aqueous solutions . Novaluron primarily acts by inhibiting chitin synthesis in insects, which disrupts their growth and development during molting stages .

Novaluron acts as an insect growth regulator by inhibiting the synthesis of chitin, a key component of the insect exoskeleton [, ]. During molting, insects shed their old exoskeleton and build a new one. Novaluron disrupts this process by preventing the formation of chitin, leading to death during molting [, ]. This mechanism is specific to insects and has minimal impact on beneficial insects and other organisms [].

Physical and Chemical Properties

  • Melting Point: 134-136 °C []
  • Boiling Point: Decomposes before boiling []
  • Solubility: Low solubility in water (0.003 mg/L) []. More soluble in organic solvents like acetone and dichloromethane [].
  • Stability: Relatively stable under normal storage conditions [].

The U.S. Environmental Protection Agency (EPA) and the Canadian Pest Management Regulatory Agency (PMRA) consider novaluron to have a low risk to the environment and non-target organisms [, ]. However, proper handling procedures are still recommended to avoid inhalation, ingestion, or skin contact [].

The primary mode of action for Novaluron involves its interference with chitin synthesis in insects. Chitin is a crucial component of the exoskeleton and gut lining in arthropods. By inhibiting the enzyme chitin synthase, Novaluron prevents the proper formation of chitin during molting, leading to mortality in larvae . Additionally, Novaluron is prone to hydrolysis under basic conditions, which can affect its stability and efficacy in various environments .

Novaluron exhibits significant biological activity against various insect pests, particularly those belonging to the order Lepidoptera. The compound is effective against larvae of several species such as whiteflies, thrips, and leafminers. Its insecticidal properties are primarily due to its ability to disrupt normal growth processes, leading to death over several days following exposure . Moreover, studies have shown that Novaluron has detrimental effects on sperm functions in certain species, affecting viability and motility during capacitation processes .

The synthesis of Novaluron typically involves multiple steps that include the formation of the urea bond between specific aromatic precursors. While detailed proprietary methods are often not disclosed publicly, general synthetic pathways involve:

  • Formation of the chloro-substituted phenyl compound: This step includes chlorination reactions.
  • Synthesis of the difluorobenzoyl moiety: This involves fluorination processes.
  • Coupling reaction: The final step involves coupling the two components to form the complete Novaluron molecule through urea formation.

These methods ensure that the final product meets purity standards necessary for agricultural applications .

Novaluron is primarily utilized as an insecticide in agricultural settings. Its applications include:

  • Control of pest populations in crops such as cotton and vegetables.
  • Use in integrated pest management systems due to its selective toxicity towards target insects while being less harmful to beneficial organisms .
  • Application in vector control programs targeting mosquitoes and other disease-carrying insects .

Research indicates that Novaluron interacts with various biological systems beyond its target insect populations. For example:

  • Sperm Function: Studies have shown that exposure to Novaluron can impair sperm viability and motility in certain species, suggesting potential ecological impacts on reproduction .
  • Non-target Organisms: Interaction studies have revealed that Novaluron has low toxicity towards non-target species such as predatory insects, making it suitable for use in integrated pest management strategies .

Several compounds share structural or functional similarities with Novaluron. Below is a comparison highlighting their unique features:

Compound NameClassMode of ActionUnique Features
DiflubenzuronBenzoylureaChitin synthesis inhibitorOne of the first introduced in this class
LufenuronBenzoylureaChitin synthesis inhibitorUsed primarily for agricultural pests
MethopreneJuvenile hormone mimicHormonal regulationMimics natural hormones; affects growth stages differently
PyriproxyfenJuvenile hormone mimicHormonal regulationMore effective against mosquitoes

While all these compounds act as insect growth regulators, Novaluron's specific mechanism focusing on chitin synthesis inhibition sets it apart from juvenile hormone mimics like Methoprene and Pyriproxyfen which regulate hormonal pathways rather than directly affecting structural components like chitin .

Molecular Structure and Stereochemistry

Novaluron possesses a complex molecular structure with the molecular formula C₁₇H₉ClF₈N₂O₄ and a molecular weight of 492.7 g/mol [1] [2] [3]. The compound is characterized by the systematic name N-[[3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]phenyl]carbamoyl]-2,6-difluorobenzamide [1] [4]. The structural arrangement consists of a benzoylphenylurea framework containing multiple fluorine substituents that significantly influence its physicochemical properties.

The molecule exhibits one chiral center, making it a racemic compound existing as an equimolar mixture of two enantiomers [2] [5]. The technical material is supplied as a racemate, denoted by the (±) designation in its full chemical name: (±)-1-[3-chloro-4-(1,1,2-trifluoro-2-trifluoromethoxyethoxy)phenyl]-3-(2,6-difluorobenzoyl)urea [2] [5]. This stereochemical characteristic is crucial for understanding its biological activity and environmental fate.

The molecular architecture features extensive fluorination, with eight fluorine atoms distributed across the structure [1] [3]. This high degree of fluorination contributes to the compound's remarkable stability and unique physicochemical profile. The structural formula reveals a chlorinated phenyl ring connected through an ether linkage to a highly fluorinated alkyl chain, which is further linked to a difluorobenzoyl urea moiety [1] [5].

Physical State and Appearance

Novaluron exists as a crystalline solid under ambient conditions [1] [5]. The pure active ingredient presents as a pale pink to white solid material [1] [5] [6]. This physical appearance is characteristic and serves as an initial identification parameter for quality control purposes. The solid-state nature of novaluron at room temperature is consistent with its molecular weight and intermolecular interactions facilitated by the polar functional groups within the molecule.

Solubility Profile

The solubility characteristics of novaluron demonstrate marked hydrophobic behavior with selective solubility in organic solvents [1] [5]. Water solubility is extremely limited at 3 μg/L at 20°C under neutral pH conditions [1] [5] [7]. This exceptionally low aqueous solubility reflects the molecule's highly lipophilic nature and extensive fluorination.

Solubility in organic solvents varies significantly depending on the solvent polarity and hydrogen bonding capacity [1] [5] [7]. In n-heptane, a non-polar solvent, solubility is minimal at 0.00839 g/L [1] [5] [7]. Moderate solubility is observed in xylene (1.88 g/L) and 1,2-dichloroethane (2.85 g/L) [1] [5] [7]. Polar protic solvents show enhanced solubility, with methanol achieving 14.5 g/L [1] [5] [7]. The highest solubility is observed in acetone (198 g/L), followed by ethyl acetate (113 g/L) [1] [5] [7], both of which are polar aprotic solvents capable of favorable interactions with the carbonyl and fluorinated portions of the molecule.

Partition Coefficient and Lipophilicity

The octanol-water partition coefficient represents a critical parameter for predicting environmental fate and biological activity. Novaluron exhibits a log Kow value of 4.3 at 20-25°C and pH 7.1 [1] [5] [8] [9] [7]. This high partition coefficient indicates strong lipophilic character and suggests significant potential for bioaccumulation in fatty tissues and organic phases [10].

The elevated log Kow value is consistent with the molecule's extensive fluorination and overall hydrophobic character [8] [9]. This property influences the compound's distribution in biological systems and environmental compartments, with preferential partitioning into organic phases and lipid-rich environments.

Volatility and Vapor Pressure

Novaluron demonstrates extremely low volatility under ambient conditions [1] [5]. The vapor pressure is measured at 1.6 × 10⁻⁵ Pa at 25°C [1] [5] [7], indicating minimal tendency for atmospheric transport through volatilization. This low vapor pressure is attributed to the high molecular weight (492.7 g/mol) and strong intermolecular forces arising from the polar functional groups and halogen interactions within the crystal lattice.

The low volatility profile suggests that atmospheric transport and inhalation exposure risks are minimal under normal use conditions. This characteristic is advantageous for applications requiring persistent contact activity without significant loss through evaporation.

Thermal Stability and Melting Point

Thermal analysis reveals that novaluron exhibits a well-defined melting point range of 176.5 to 178.0°C [1] [5] [6]. The relatively narrow melting point range indicates good crystalline purity and structural uniformity. Some sources report a slightly broader range of 172-181°C [6] [11], which may reflect different measurement conditions or sample purity levels.

The compound demonstrates thermal stability up to its melting point, with no significant decomposition observed during normal melting [1] [5]. However, specific decomposition temperature data has not been determined in standard evaluations [1] [5]. The thermal stability is enhanced by the extensive fluorination, which generally increases the thermal decomposition threshold of organic compounds.

Spectroscopic Characteristics

Mass spectrometry analysis of novaluron provides crucial structural confirmation and fragmentation patterns [1] [12] [13]. Key mass spectral fragments observed include m/z values of 158.0412, 158.0413, 141.0147, and 310.0062, with relative intensities providing fingerprint identification [1]. These fragmentation patterns are consistent with the expected cleavage of the benzoylphenylurea structure under electron impact conditions.

While comprehensive nuclear magnetic resonance and infrared spectroscopic data for novaluron are not extensively documented in the available literature, the compound's structure suggests characteristic absorption bands. The infrared spectrum would be expected to show carbonyl stretching vibrations around 1680-1700 cm⁻¹ characteristic of urea functionality [14] [15], alongside C-F stretching vibrations in the 1000-1400 cm⁻¹ region typical of fluorinated compounds. Aromatic C-H stretching would appear around 3000-3100 cm⁻¹, with N-H stretching of the urea group expected in the 3300-3500 cm⁻¹ region [14] [15].

Dissociation Properties

Novaluron exhibits no dissociation behavior under normal environmental conditions [1] [5]. The compound does not function as an acid or base, maintaining its molecular integrity across the environmentally relevant pH range. The predicted pKa value of 8.68±0.46 [6] suggests very weak basic character, but this does not translate to significant dissociation under typical environmental conditions.

The absence of dissociation is consistent with the compound's structural features, which lack readily ionizable functional groups. The urea nitrogen atoms possess limited basicity due to resonance delocalization, and the extensive fluorination further reduces electron density and basicity. This non-dissociating character contributes to the compound's stability and predictable behavior across varying pH conditions.

Table 1. Comprehensive Physical and Chemical Properties of Novaluron

PropertyValueReference
Molecular FormulaC₁₇H₉ClF₈N₂O₄ [1] [2] [3]
Molecular Weight (g/mol)492.7 [1] [2] [3]
Physical StateSolid [1] [5]
AppearancePale pink to white solid [1] [5]
Melting Point (°C)176.5-178.0 [1] [5] [6]
Density (g/cm³)1.56-1.66 [6] [7]
Refractive Index1.513 [6] [11]
Vapor Pressure (Pa at 25°C)1.6 × 10⁻⁵ [1] [5] [7]
Water Solubility (μg/L at 20°C)3 [1] [5] [7]
Acetone Solubility (g/L at 20°C)198 [1] [5] [7]
Ethyl Acetate Solubility (g/L at 20°C)113 [1] [5] [7]
Methanol Solubility (g/L at 20°C)14.5 [1] [5] [7]
Log Octanol-Water Partition Coefficient4.3 [1] [5] [8] [9] [7]
StereochemistryRacemic mixture (±) [1] [2] [5]
Dissociation PropertiesDoes not dissociate [1] [5]

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Colorless solid; [MSDSonline]

XLogP3

5.8

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

2

Exact Mass

492.0123098 g/mol

Monoisotopic Mass

492.0123098 g/mol

Heavy Atom Count

32

Density

1.66 g/cu cm

LogP

5.27 (LogP)
log Kow = 5.27

Appearance

Solid powder

Melting Point

176-179 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

Z8H1B3CW0B

GHS Hazard Statements

Aggregated GHS information provided by 156 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Insecticides

Vapor Pressure

0.00000375 [mmHg]
3.75X10-6 mm Hg @ 40 °C

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

116714-46-6

Wikipedia

Novaluron

Use Classification

Agrochemicals -> Pesticides
Insecticides
Environmental transformation -> Pesticides (parent, predecessor)

Dates

Modify: 2023-08-15
1: Trostanetsky A, Kostyukovsky M, Quinn E. Transovarial Effect of Novaluron on Tribolium castaneum (Coleoptera: Tenebrionidae) After Termination of Direct Contact. J Insect Sci. 2015 Sep 10;15:125. doi: 10.1093/jisesa/iev109. Print 2015. PubMed PMID: 26363061; PubMed Central PMCID: PMC4672219.
2: Lohmeyer KH, Pound JM, Yeater KM, May MA. Efficacy of novaluron as a feed-through for control of immature horn flies, house flies, and stable flies (Diptera: Muscidae) developing in cow manure. J Med Entomol. 2014 Jul;51(4):873-7. PubMed PMID: 25118422.
3: Keefer TC, Puckett RT, Brown KS, Gold RE. Field Trials With 0.5% Novaluron Insecticide Applied as a Bait to Control Subterranean Termites (Reticulitermes sp. and Coptotermes formosanus [Isoptera: Rhinotermitidae]) on Structures. J Econ Entomol. 2015 Oct;108(5):2407-13. doi: 10.1093/jee/tov200. Epub 2015 Jul 6. PubMed PMID: 26453729.
4: Portilla M, Snodgrass G, Luttrell R, Jaronski S. A novel bioassay to evaluate the potential of Beauveria bassiana strain NI8 and the insect growth regulator novaluron against Lygus lineolaris on a non-autoclaved solid artificial diet. J Insect Sci. 2014;14:115. doi: 10.1093/jis/14.1.115. PubMed PMID: 25368059; PubMed Central PMCID: PMC4222315.
5: Hodgson EW, Pitts-Singer TL, Barbour JD. Effects of the insect growth regulator, novaluron on immature alfalfa leafcutting bees, Megachile rotundata. J Insect Sci. 2011;11:43. doi: 10.1673/031.011.0143. PubMed PMID: 21539417; PubMed Central PMCID: PMC3281451.
6: Arthur FH, Fontenot EA. Residual activity of methoprene and novaluron as surface treatments to manage the flour beetles, Tribolium castaneum and Tribolium confusum. J Insect Sci. 2012;12:95. doi: 10.1673/031.012.9501. PubMed PMID: 23421852; PubMed Central PMCID: PMC3596936.
7: Shi K, Li L, Li W, Yuan L, Liu F. Chronic and acute risk assessment of human exposed to novaluron-bifenthrin mixture in cabbage. Environ Monit Assess. 2016 Sep;188(9):528. doi: 10.1007/s10661-016-5536-4. Epub 2016 Aug 22. PubMed PMID: 27550439.
8: Farnesi LC, Brito JM, Linss JG, Pelajo-Machado M, Valle D, Rezende GL. Physiological and morphological aspects of Aedes aegypti developing larvae: effects of the chitin synthesis inhibitor novaluron. PLoS One. 2012;7(1):e30363. doi: 10.1371/journal.pone.0030363. Epub 2012 Jan 24. PubMed PMID: 22291942; PubMed Central PMCID: PMC3265478.
9: Parys KA, Snodgrass GL, Luttrell RG, Allen KC, Little NS. Baseline Susceptibility of Lygus lineolaris (Hemiptera: Miridae) to Novaluron. J Econ Entomol. 2016 Feb;109(1):339-44. doi: 10.1093/jee/tov318. Epub 2015 Nov 6. PubMed PMID: 26546489.
10: Su T, Cheng ML, Melgoza A, Thieme J. Laboratory and Field Evaluations of Mosquiron® 0.12CRD, a New Formulation of Novaluron, Against Culex Mosquitoes. J Am Mosq Control Assoc. 2014 Dec;30(4):284-90. doi: 10.2987/14-6433R.1. PubMed PMID: 25843134.
11: Mascari TM, Foil LD. Laboratory evaluation of novaluron as a rodent feed-through insecticide against sand fly larvae (Diptera: Psychodidae). J Med Entomol. 2010 Mar;47(2):205-9. PubMed PMID: 20380301.
12: Lohmeyer KH, Pound JM. Laboratory evaluation of novaluron as a development site treatment for controlling larval horn flies, house flies, and stable flies (Diptera: Muscidae). J Med Entomol. 2012 May;49(3):647-51. PubMed PMID: 22679873.
13: Maciel WG, Lopes WDZ, Gomes LVC, Cruz BC, Felippelli G, Santos IBD, Borges FA, Gonçalves WA Junior, Scarpa AB, Nicaretta JE, Bastos TSA, da Costa AJ. Susceptibility of Rhipicephalus (Boophilus) microplus to fluazuron (2.5mg/kg) and a combination of novaluron (2.0mg/kg)+eprinomectin (0.36mg/kg) in field studies in Brazil. Prev Vet Med. 2016 Dec 1;135:74-86. doi: 10.1016/j.prevetmed.2016.10.019. Epub 2016 Nov 3. PubMed PMID: 27931932.
14: Pancharatna K, Ghodageri M, Deshpande PA, Javalkar R. Developmental disruptions induced by insect growth regulator (Novaluron) in Bufo melanostictus tadpoles. J Appl Toxicol. 2010 Jul;30(5):431-6. doi: 10.1002/jat.1514. PubMed PMID: 20186694.
15: Kim SH, Wise JC, Gökçe A, Whalon ME. Novaluron causes reduced egg hatch after treating adult codling moths, Cydia pomenella: support for transovarial transfer. J Insect Sci. 2011;11:126. doi: 10.1673/031.011.12601. PubMed PMID: 22239717; PubMed Central PMCID: PMC3391907.
16: Hsiao YL, Ho WH, Yen JH. Vertical distribution in soil column and dissipation in soil of benzoylurea insecticides diflubenzuron, flufenoxuron and novaluron and effect on the bacterial community. Chemosphere. 2013 Jan;90(2):380-6. doi: 10.1016/j.chemosphere.2012.07.032. Epub 2012 Aug 14. PubMed PMID: 22897835.
17: Gökçe A, Kim SH, Wise JC, Whalon ME. Reduced egg viability in codling moth Cydia pomonella (L.) (Lepidoptera: Tortricidae) following adult exposure to novaluron. Pest Manag Sci. 2009 Mar;65(3):283-7. doi: 10.1002/ps.1686. PubMed PMID: 19115228.
18: Su T, Mulla MS, Zaim M. Laboratory and field evaluations of novaluron, a new insect growth regulator (IGR), against Culex mosquitoes. J Am Mosq Control Assoc. 2003 Dec;19(4):408-18. PubMed PMID: 14710745.
19: Cutler GC, Tolman JH, Scott-Dupree CD, Harris CR. Resistance potential of colorado potato beetle (Coleoptera: Chrysomelidae) to novaluron. J Econ Entomol. 2005 Oct;98(5):1685-93. PubMed PMID: 16334340.
20: Mascari TM, Mitchell MA, Rowton ED, Foil LD. Evaluation of novaluron as a feed-through insecticide for control of immature sand flies (Diptera: Psychodidae). J Med Entomol. 2007 Jul;44(4):714-7. PubMed PMID: 17695030.

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